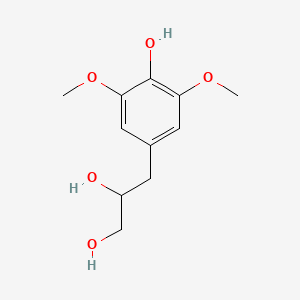

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol

Descripción

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol (CAS: 22805-15-8) is a natural phenolic compound with the molecular formula C₁₁H₁₆O₅. It is characterized by a 1,2-propanediol backbone substituted with a 4-hydroxy-3,5-dimethoxyphenyl group. This compound is isolated from natural sources such as Cassia tora and Ganoderma species, where it is often associated with lignin-related metabolites or plant secondary metabolites . It is commercially available as a high-purity standard (≥99%) for pharmacological, food, and cosmetic research, reflecting its versatility in industrial and scientific applications .

Propiedades

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-15-9-4-7(3-8(13)6-12)5-10(16-2)11(9)14/h4-5,8,12-14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVVRJZYFJNFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745400 | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22805-15-8 | |

| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Table 1: Comparison of Synthetic Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aldehyde Reduction | 4-Hydroxy-3,5-dimethoxybenzaldehyde | NaBH₄, MeOH, 0–25°C → mCPBA, H₂O/H⁺ | 65–72 | ≥95 |

| Grignard Addition | 4-Hydroxy-3,5-dimethoxyacetophenone | MeMgBr, THF, −78°C → Pd/C, H₂ | 58–63 | ≥90 |

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Amadis Chemical and J&H Chemical employ continuous-flow reactors to optimize the aldehyde reduction pathway. Key parameters include:

-

Temperature control : Maintaining 25°C ± 2°C during NaBH₄ addition to prevent over-reduction.

-

Catalyst recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated, reducing material costs by 15–20%.

-

In-line purification : Integrated liquid-liquid extraction units remove residual borate salts, ensuring ≥98% purity without additional chromatography.

Large-scale epoxidation uses titanium silicalite-1 (TS-1) catalysts instead of mCPBA, enhancing safety and reducing waste. Reaction yields improve to 78–82% under these conditions.

Purification and Isolation Techniques

Crude reaction mixtures are purified through a multi-step process:

-

Solvent extraction : Ethyl acetate partitions the diol from polar byproducts.

-

Chromatography : Silica gel column chromatography with a gradient of hexane:ethyl acetate (7:3 → 1:1) isolates the diol. For higher purity (>99%), preparative HPLC on a C18 column with methanol:water (55:45) is employed.

-

Crystallization : Slow evaporation from ethanol at 4°C yields crystalline product, verified via X-ray diffraction.

Table 2: Purification Efficiency by Method

| Technique | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Silica Chromatography | Hexane:EtOAc (1:1) | 95–97 | 85–90 |

| Preparative HPLC | MeOH:H₂O (55:45) | 99+ | 70–75 |

| Crystallization | Ethanol | 98–99 | 60–65 |

Structural Characterization and Validation

Post-synthesis validation ensures structural fidelity:

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 229.1, with fragmentation peaks at m/z 211.0 (loss of H₂O) and 183.1 (loss of CH₂O).

-

HPLC-PDA : Retention time of 12.4 min (C18 column, λ = 280 nm) matches authenticated standards.

Comparative Analysis of Methodologies

The aldehyde reduction route is favored for its simplicity and scalability, though it produces moderate yields. In contrast, the Grignard approach offers better stereoselectivity but suffers from lower efficiency due to sensitivity to moisture. Industrial adaptations address these limitations through automated process control and catalyst recycling.

Challenges persist in minimizing diol racemization during epoxide ring-opening. Recent advances employ enzymatic catalysis using epoxide hydrolases from Aspergillus niger, achieving enantiomeric excess (ee) >90%. This method remains experimental but highlights future directions for sustainable synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Aplicaciones Científicas De Investigación

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .

Comparación Con Compuestos Similares

Key Findings and Implications

Structural Determinants of Reactivity : The 1,2-propanediol backbone and 4-hydroxy-3,5-dimethoxyphenyl group confer stability under acidic conditions compared to 1,3-propanediol analogs .

Pharmacological Potential: Shared structural motifs with bioactive diarylheptanoids and renal-protective compounds suggest unexplored therapeutic avenues .

Industrial Preference : High purity and commercial availability position this compound as a reliable standard for multidisciplinary research .

Actividad Biológica

3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol, a compound with notable structural characteristics, has gained attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 240.25 g/mol

- IUPAC Name : this compound

This compound features a phenolic hydroxyl group and two methoxy groups on the aromatic ring, contributing to its potential biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. The antioxidant activity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

These values suggest that the compound is a potent antioxidant compared to other known antioxidants .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in various cell lines. In a study using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathway activation.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays against several cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that it inhibits cell proliferation with IC50 values ranging from 30 to 50 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 35 |

| A549 | 45 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 1: Antioxidant Efficacy in Animal Models

A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced oxidative stress markers such as malondialdehyde (MDA) while increasing antioxidant enzyme levels (SOD and catalase). This suggests its potential therapeutic role in managing oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism Elucidation

In another investigation using human THP-1 monocytes treated with LPS, the compound was found to downregulate the expression of COX-2 and iNOS genes. This study provided insights into its molecular action against inflammation and highlighted its potential application in inflammatory diseases .

Q & A

Basic Questions

Q. What methodologies are employed to isolate and purify 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Structural confirmation is achieved via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (ESI-MS or HRMS). For natural product validation, comparisons with reference standards (CAS: 22805-15-8) are critical .

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer : A combination of spectroscopic techniques is used:

- NMR : Assignments of phenolic protons (δ 6.5–7.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and diol protons (δ 3.5–4.5 ppm).

- MS : Molecular ion peaks (e.g., [M+H]+ at m/z 258) and fragmentation patterns confirm the backbone.

- HPLC-PDA : Retention time matching with authenticated standards ensures purity (>95%) .

Advanced Research Questions

Q. What enzymatic degradation pathways are implicated in the breakdown of this compound, and how can they be experimentally characterized?

- Methodological Answer : Lignin peroxidase (LiP) catalyzes oxidative cleavage via three pathways:

- Alkyl-aryl cleavage : Generates syringaldehyde (V) and guaiacol (IV).

- Cα–Cβ cleavage : Produces 2,6-dimethoxy-p-hydroquinone (VII).

- Cα oxidation : Yields 2-(2-methoxyphenoxy)-2-propenal (IX).

- Experimental Design : Incubate the compound with LiP (0.1–1.0 U/mL) in pH 3.0 buffer containing H₂O₂. Monitor degradation products via GC-MS or UPLC-QTOF-MS .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence its reactivity in oxidative environments?

- Methodological Answer : The 3,5-dimethoxy-4-hydroxyphenyl moiety enhances electron-donating capacity, stabilizing radical intermediates during LiP-mediated oxidation. Comparative studies with analogs (e.g., 4-hydroxy-3-methoxyphenyl derivatives) show slower degradation kinetics due to reduced resonance stabilization. Reactivity is quantified using stopped-flow spectrophotometry to measure enzyme turnover rates .

Q. What strategies resolve contradictions in reported degradation products across studies?

- Methodological Answer : Discrepancies arise from variations in:

- Enzyme source : Fungal LiP (e.g., Phanerochaete chrysosporium) vs. bacterial peroxidases.

- Reaction conditions : pH (2.5–5.0), H₂O₂ concentration (0.1–1.0 mM), and incubation time.

- Analytical sensitivity : Low-resolution MS may miss minor products.

- Resolution : Standardize protocols and use high-resolution LC-MS/MS for comprehensive metabolite profiling .

Q. How is this compound utilized as a lignin model dimer in studying plant biomass deconstruction?

- Methodological Answer : As a β-O-4 lignin model, it mimics native lignin’s ether linkages. Researchers employ:

- Kinetic assays : Measure LiP/H₂O₂-mediated bond cleavage rates.

- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies.

- Comparative studies : Substrate III (CAS: 22805-15-8) is benchmarked against analogs to evaluate substituent effects on degradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.